molecular formula C16H20N4OS B12240051 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12240051
M. Wt: 316.4 g/mol
InChI Key: DZLWCVKWXKYDED-UHFFFAOYSA-N
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Description

6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with cyclobutyl, methoxypyridinyl, and methylsulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the methoxypyridinyl group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-cyclobutyl-N-[(6-hydroxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
  • 6-cyclobutyl-N-[(6-chloropyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
  • 6-cyclobutyl-N-[(6-aminopyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Uniqueness

The presence of the methoxypyridinyl group in 6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine distinguishes it from similar compounds. This group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity or stability.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C16H20N4OS/c1-21-15-7-6-11(10-18-15)9-17-14-8-13(12-4-3-5-12)19-16(20-14)22-2/h6-8,10,12H,3-5,9H2,1-2H3,(H,17,19,20)

InChI Key

DZLWCVKWXKYDED-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CNC2=NC(=NC(=C2)C3CCC3)SC

Origin of Product

United States

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